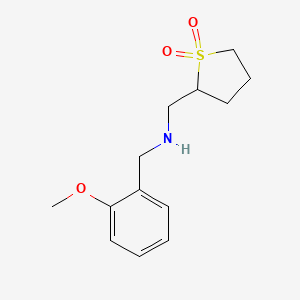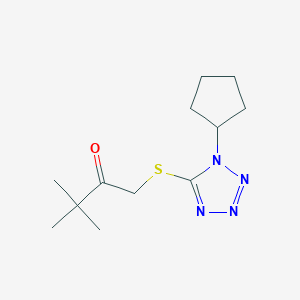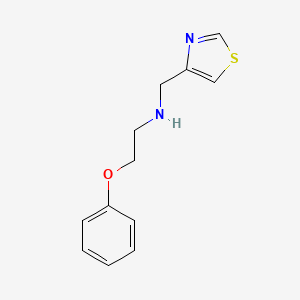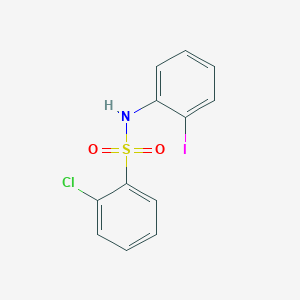
Nicotinic acid (4-nitro-benzylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid (4-nitro-benzylidene)-hydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid (4-nitro-benzylidene)-hydrazide typically involves the condensation reaction between nicotinic acid hydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinic acid (4-nitro-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
Nicotinic acid (4-nitro-benzylidene)-hydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antioxidant and antihemolytic activities, making it useful in biological studies.
Medicine: Potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: Used in the synthesis of various organic compounds and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of nicotinic acid (4-nitro-benzylidene)-hydrazide involves its interaction with biological molecules. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It can also inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid (4-nitro-benzylidene)-pyridin-3-ylmethyl amine: Similar in structure and exhibits antioxidant activity.
4-Nitrobenzylidene naphthalen-1-amine: Known for its antimicrobial and anticancer properties.
4-Nitrobenzylidene amino-antipyrine: Used as a corrosion inhibitor and exhibits similar chemical reactivity.
Uniqueness
Nicotinic acid (4-nitro-benzylidene)-hydrazide is unique due to its specific combination of nicotinic acid and 4-nitrobenzaldehyde, which imparts distinct chemical and biological properties. Its ability to form stable Schiff bases and metal complexes makes it valuable in coordination chemistry and various industrial applications.
Propiedades
Fórmula molecular |
C13H10N4O3 |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
N-[(E)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-2-1-7-14-9-11)16-15-8-10-3-5-12(6-4-10)17(19)20/h1-9H,(H,16,18)/b15-8+ |
Clave InChI |
QCTXRCZHQGETGX-OVCLIPMQSA-N |
SMILES isomérico |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilidad |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)




![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)



